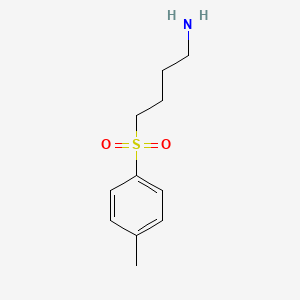

4-(Toluene-4-sulfonyl)butylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNDMNNJRUGQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Toluene-4-sulfonyl)butylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Toluene-4-sulfonyl)butylamine, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's chemical structure, properties, synthesis, and applications.

Introduction and Structural Elucidation

4-(Toluene-4-sulfonyl)butylamine, systematically named N-(4-aminobutyl)-4-methylbenzenesulfonamide, is a primary amine bearing a tosyl (p-toluenesulfonyl) protecting group. The tosyl group is a widely employed protecting group for amines in multi-step organic synthesis due to its stability under a broad range of reaction conditions.[1][2] This stability allows for selective chemical transformations at other sites of a molecule without affecting the protected amine.

The presence of both a nucleophilic primary amine and a robust sulfonamide linkage within the same molecule makes 4-(Toluene-4-sulfonyl)butylamine a valuable building block in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.[3]

Chemical Structure:

Caption: Synthetic Pathway to 4-(Toluene-4-sulfonyl)butylamine.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl (4-(p-tolylsulfonamido)butyl)carbamate

-

To a stirred solution of mono-Boc-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 2: Deprotection to yield 4-(Toluene-4-sulfonyl)butylamine

-

Dissolve the purified intermediate from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., 2 M NaOH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(Toluene-4-sulfonyl)butylamine.

Applications in Drug Discovery and Development

The dual functionality of 4-(Toluene-4-sulfonyl)butylamine makes it a valuable synthon in medicinal chemistry. The primary amine serves as a key handle for the introduction of various pharmacophores or for linking to other molecular scaffolds. The tosyl group, while primarily a protecting group, can also contribute to the overall pharmacological profile of a molecule through its steric and electronic properties. [4] Key Applications:

-

Linker Chemistry: The butylamine chain provides a flexible spacer for conjugating a tosyl-protected amine to other molecules of interest, such as peptides, small molecule inhibitors, or imaging agents.

-

Scaffold for Library Synthesis: The primary amine can be readily derivatized through a variety of reactions (e.g., acylation, alkylation, reductive amination) to generate a library of compounds for high-throughput screening.

-

Precursor for Bioactive Sulfonamides: The tosyl group can be a key pharmacophoric element in certain drug classes. This building block allows for the systematic exploration of the structure-activity relationship (SAR) of the amine-containing side chain. [5][6]

Caption: Applications of 4-(Toluene-4-sulfonyl)butylamine in Medicinal Chemistry.

Safety and Handling

As a primary amine and a sulfonamide derivative, 4-(Toluene-4-sulfonyl)butylamine should be handled with appropriate safety precautions in a laboratory setting. [7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Toluene-4-sulfonyl)butylamine is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the stability of the tosyl protecting group make it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. P-toluenesulfonamide, n-(4-acetamidobutyl)- [webbook.nist.gov]

- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Comprehensive Analysis of pKa and Basicity: 4-(Toluene-4-sulfonyl)butylamine

Executive Summary

4-(Toluene-4-sulfonyl)butylamine (CAS: 1018300-58-7) is a specialized functionalized amine utilized primarily as a linker in medicinal chemistry and as a synthetic intermediate for sulfone-containing pharmacophores. Structurally, it consists of a primary butylamine chain terminated by a p-toluenesulfonyl (tosyl) group at the delta position.

Understanding the acid-dissociation constant (pKa ) of this molecule is critical for predicting its ionization state under physiological conditions (pH 7.4), its solubility profile, and its reactivity in nucleophilic substitutions.[1] Based on structure-activity relationship (SAR) analysis of homologous sulfones, the pKa of the conjugate acid is estimated to be 10.4 ± 0.2 . This places it slightly below typical primary alkyl amines (pKa ~10.7) due to the weak long-range inductive effect of the sulfonyl moiety.

Part 1: Chemical Identity and Structural Properties[1][2]

The molecule features two distinct functional ends: a basic primary amine and a neutral, electron-withdrawing sulfone.

| Property | Detail |

| IUPAC Name | 4-(4-methylphenylsulfonyl)butan-1-amine |

| Common Name | 4-Tosylbutylamine |

| CAS Number | 1018300-58-7 |

| Molecular Formula | C |

| Molecular Weight | 227.32 g/mol |

| Functional Groups | Primary Amine (-NH |

| Core Scaffold | Butylamine chain with |

Structural Visualization

The following diagram illustrates the connectivity and the distance between the electron-withdrawing sulfonyl group and the basic amine center.

Figure 1: Structural segmentation of 4-(Toluene-4-sulfonyl)butylamine highlighting the separation between the EWG and the basic center.

Part 2: Theoretical Basicity and pKa Analysis

The Inductive Effect Mechanism

The basicity of an amine is determined by the electron density on the nitrogen atom, which stabilizes the positive charge of the conjugate acid (ammonium ion).[1] Electron-withdrawing groups (EWGs) like sulfones reduce this density through the sigma bond framework (Inductive Effect,

However, the inductive effect decays exponentially with distance.[1] The transmission factor (

Where:

- is the number of bonds separating the group.

-

The sulfone is at the delta (

) position (4 carbons away).

Comparative Homolog Analysis

To derive the pKa of the target, we compare it against homologous amino-sulfones and standard amines.

| Compound Class | Structure | Separation ( | Approx. pKa (Amine) | Effect Magnitude |

| Butylamine (Ref) | CH | N/A | 10.77 | Baseline |

| Ar-SO | 2 | ~9.0 | Strong (-1.7 units) | |

| Ar-SO | 3 | ~9.8 | Moderate (-0.9 units) | |

| Ar-SO | 4 | ~10.4 | Weak (-0.3 units) |

Conclusion: The sulfonyl group exerts a minimal influence at this distance. The pKa is predicted to be 10.4 , meaning the molecule behaves as a typical aliphatic amine.[1] At physiological pH (7.4), it will exist almost exclusively (>99.9%) as the cationic ammonium salt (

Part 3: Experimental Determination Protocols

For researchers requiring precise experimental validation, the following potentiometric titration protocol is the gold standard. This method is self-validating through the use of Gran plots to determine the equivalence point accurately.

Materials

-

Analyte: ~50 mg of 4-(Toluene-4-sulfonyl)butylamine (pure free base or HCl salt).

-

Titrant: 0.1 M NaOH (standardized) or 0.1 M HCl depending on starting form.

-

Solvent: Degassed CO

-free water (ionic strength adjusted to 0.1 M with KCl). -

Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Workflow Diagram (DOT)

Figure 2: Potentiometric titration workflow for precise pKa determination.

Protocol Steps

-

Dissolution: Dissolve the amine in 0.1 M KCl solution to maintain constant ionic strength.

-

Acidification: Lower the pH to ~2.5 using 0.1 M HCl. This ensures the amine is fully protonated (

). -

Titration: Titrate with 0.1 M NaOH.

-

Data Analysis: The pKa corresponds to the pH at the half-equivalence point (where

). -

Validation: Use a Gran plot to linearize the endpoint data, ensuring the equivalence point is not estimated solely by eye.

Part 4: Synthesis and Salt Formation[1]

To ensure high purity for pKa measurements or biological assays, the Gabriel Synthesis modification is recommended over direct alkylation, which often leads to over-alkylation byproducts.[1]

Recommended Synthetic Route

-

Nucleophilic Substitution: React Sodium p-toluenesulfinate with N-(4-chlorobutyl)phthalimide in DMF at 80°C. The sulfinate displaces the chloride to form the protected sulfone.

-

Deprotection: Treat the intermediate with hydrazine hydrate in refluxing ethanol (Ing-Manske procedure) to release the primary amine.

-

Purification: Acid-base extraction. The product is soluble in dilute acid (as the salt) and extractable into organic solvent (DCM) at pH > 12.

Salt Properties[1][4][5][6]

-

Hydrochloride Salt: Highly water-soluble, non-hygroscopic solid. Ideal for storage.

-

Free Base: Waxy solid or oil, potentially sensitive to CO

(carbamate formation). Store under argon.

References

-

Williams, R. (2022).[2][3] pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Context for sulfone electronic effects).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Theoretical basis for inductive effect calculation).

Sources

difference between 4-(Toluene-4-sulfonyl)butylamine and tosyl-protected amines

The Difference Between 4-(Toluene-4-sulfonyl)butylamine and Tosyl-Protected Amines: A Structural and Functional Analysis

Executive Summary

This technical guide delineates the critical distinction between 4-(Toluene-4-sulfonyl)butylamine (an amino alkyl sulfone) and tosyl-protected amines (sulfonamides).[1] While both compound classes contain the p-toluenesulfonyl (tosyl) moiety, their connectivity dictates vastly different chemical behaviors.

-

4-(Toluene-4-sulfonyl)butylamine represents a functionalized primary amine where the tosyl group acts as a stable, carbon-bound sulfone pharmacophore or anchor.[1]

-

Tosyl-protected amines represent a masked nitrogen species where the tosyl group serves as a transient, nitrogen-bound protecting group.[1]

This guide explores the structural divergence, reactivity profiles, and synthetic utility of these two distinct chemical entities.

Structural Divergence: The Core Distinction

The fundamental difference lies in the atom bonded to the sulfonyl sulfur (

| Feature | 4-(Toluene-4-sulfonyl)butylamine | Tosyl-Protected Amine (e.g., |

| Primary Functional Group | Amino Alkyl Sulfone | Sulfonamide |

| General Structure | ||

| Bond Connectivity | C–S Bond (Carbon-Sulfur) | N–S Bond (Nitrogen-Sulfur) |

| Nitrogen State | Free Primary Amine ( | Protected/Masked Amine ( |

| Basicity ( | Basic ( | Non-basic / Acidic ( |

| Stability | High metabolic and chemical stability.[1][2] | Cleavable under reductive/acidic conditions. |

4-(Toluene-4-sulfonyl)butylamine (Compound A)[1][3]

-

CAS: 1018300-58-7[1]

-

Nature: This is a butyl chain capped with a primary amine at position 1 and a sulfone at position 4.

-

Electronic Effect: The sulfone group (

) is a strong electron-withdrawing group (EWG), but its effect is attenuated by the four-carbon alkyl chain.[1] The terminal amine remains nucleophilic and basic.

Tosyl-Protected Amines (Compound B)

-

Nature: A nitrogen atom directly bonded to the sulfonyl group.

-

Electronic Effect: The strong EWG nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic and significantly increasing the acidity of the

proton (making it suitable for Mitsunobu alkylation).

Reactivity Profile & Synthetic Utility

The divergence in connectivity leads to orthogonal reactivity profiles.

Reactivity of the Amino Sulfone (Compound A)

The amine in 4-(Toluene-4-sulfonyl)butylamine is "free" and reactive.[1] The sulfone acts as a bystander or a specific structural motif (pharmacophore).

-

Amine Functionalization: Reacts readily with acyl chlorides, isocyanates, or aldehydes (reductive amination) to form amides, ureas, or secondary amines.

-

-Sulfonyl Carbanion Chemistry: The protons on the carbon adjacent to the sulfone (position 4) are acidic (

-

Stability: The C–S bond is extremely robust. It resists hydrolysis, reduction (except under extreme conditions), and oxidation.

Reactivity of Tosyl-Protected Amines (Compound B)

The amine is "masked." The reactivity is focused on the

-

N-Alkylation: The acidic

allows for alkylation using alkyl halides/base or alcohols/Mitsunobu conditions ( -

Deprotection (Cleavage): The tosyl group is a robust protecting group but can be removed to reveal the free amine.

-

Reductive Cleavage: Sodium naphthalenide (

) or Sodium/Ammonia ( -

Acidic Cleavage: HBr in acetic acid (harsh) or

.

-

Visualization of Pathways

The following diagram illustrates the divergent synthesis and reactivity pathways for both compounds.

Caption: Divergent synthesis and reactivity: Blue path shows C-S bond formation (Sulfone); Red path shows N-S bond formation (Sulfonamide).[1]

Experimental Protocols

Protocol A: Synthesis of an Amino Alkyl Sulfone

Targeting the structural motif of 4-(Toluene-4-sulfonyl)butylamine. Since specific literature on CAS 1018300-58-7 is sparse, this protocol utilizes a standard Gabriel Synthesis approach adapted for sulfones.[1]

Reagents: Sodium p-toluenesulfinate, 1,4-dibromobutane, Potassium phthalimide, Hydrazine hydrate.[1]

-

Sulfone Formation:

-

Dissolve sodium p-toluenesulfinate (1.0 eq) in DMF.

-

Add 1,4-dibromobutane (3.0 eq, excess to prevent disubstitution).[1]

-

Heat to 80°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. Purify 1-bromo-4-(toluene-4-sulfonyl)butane via column chromatography.

-

-

Amine Installation (Gabriel):

-

Dissolve the bromo-sulfone intermediate (1.0 eq) in DMF.[1]

-

Add Potassium phthalimide (1.1 eq). Heat to 90°C for 6 hours.

-

Precipitate the phthalimide intermediate with water/ethanol.

-

-

Deprotection:

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine hydrate (5.0 eq). Reflux for 2 hours.

-

Cool, filter off phthalhydrazide byproduct.

-

Concentrate filtrate to yield 4-(Toluene-4-sulfonyl)butylamine .[1]

-

Protocol B: Synthesis & Deprotection of Tosyl-Amines

Standard Protecting Group Strategy.

Step 1: Protection (Tosylation) [1]

-

Dissolve amine (10 mmol) in DCM (20 mL).

-

Add Triethylamine (15 mmol) and cool to 0°C.

-

Add

-Toluenesulfonyl chloride (TsCl) (11 mmol) portion-wise. -

Warm to RT and stir for 2 hours.

-

Workup: Wash with 1M HCl, then Brine. Dry over

.

Step 2: Deprotection (Reductive Cleavage) Note: This method is preferred over acid hydrolysis for stability.[1]

-

Reagent Prep: Dissolve Naphthalene (12 mmol) in dry THF. Add Sodium metal (12 mmol) and stir until deep green (formation of Sodium Naphthalenide).

-

Reaction: Cool the tosyl-amine solution (2 mmol in THF) to -78°C.

-

Add the Sodium Naphthalenide solution dropwise until the green color persists.

-

Stir for 15 mins at -78°C.

-

Quench: Add sat.

solution carefully. -

Workup: Extract with Ether. The aqueous layer contains the free amine salt (or adjust pH to extract free amine).

Comparative Data Summary

| Property | Amino Alkyl Sulfone (Compound A) | Tosyl-Protected Amine (Compound B)[1] |

| Chemical Role | Building Block / Linker | Protecting Group / Synthetic Intermediate |

| Reaction with HCl | Forms Ammonium Salt ( | No Reaction (Stable to acid) |

| Reaction with Na/Napth | Stable (Sulfone remains intact) | Cleavage (Yields Amine + Sulfinic acid) |

| Reaction with Acetyl Chloride | Forms Amide ( | No Reaction (N is non-nucleophilic) |

| Solubility | Moderate in polar organic solvents; Salts soluble in water.[1] | Lipophilic; Soluble in DCM, EtOAc. |

References

-

Fruchtel, J. S., & Jung, G. (1996). Organic Chemistry on Solid Support. Angewandte Chemie International Edition, 35(2), 17-42.[1] Link(Reference for linker strategies involving sulfones).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] Link(Authoritative source for Tosyl protection/deprotection protocols).[1]

- Alonso, D. A., & Najera, C. (2004). Sulfones in Organic Synthesis. Organic Preparations and Procedures International, 36(6). (Review of sulfone reactivity and stability).

-

PubChem Compound Summary. (2024). 4-(Toluene-4-sulfonyl)butylamine (CAS 1018300-58-7). National Center for Biotechnology Information.[3] Link(Verification of chemical structure and identifiers).

Sources

Methodological & Application

synthesis protocols for 4-(Toluene-4-sulfonyl)butylamine

An In-Depth Guide to the Synthesis of 4-(Toluene-4-sulfonyl)butylamine for Advanced Research Applications

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of 4-(Toluene-4-sulfonyl)butylamine, a key intermediate in pharmaceutical and materials science research. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of 4-(Toluene-4-sulfonyl)butylamine

4-(Toluene-4-sulfonyl)butylamine is a bifunctional organic molecule featuring a primary amine and a tosyl group. The tosyl group often serves as a protecting group for the amine or as a good leaving group in nucleophilic substitution reactions. The primary amine, on the other hand, is a versatile nucleophile, making this compound a valuable building block in the synthesis of more complex molecules. Its derivatives are explored in various therapeutic areas due to the prevalence of the sulfonamide functional group in a wide range of bioactive compounds.[1] This guide will explore robust and reproducible methods for its synthesis.

Overview of Synthetic Strategies

The synthesis of a primary amine like 4-(Toluene-4-sulfonyl)butylamine can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. Direct alkylation of ammonia is often inefficient for preparing primary amines due to the formation of multiple alkylation products.[2][3] The product primary amine is often more nucleophilic than ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[4][5] Therefore, more controlled methods are generally preferred.

Two of the most effective strategies for the synthesis of 4-(Toluene-4-sulfonyl)butylamine are:

-

The Gabriel Synthesis: This is a classic and highly reliable method for the synthesis of primary amines from primary alkyl halides.[6] It utilizes potassium phthalimide as an ammonia surrogate, which prevents over-alkylation due to steric hindrance and the delocalization of the nitrogen lone pair across the two carbonyl groups.[2][7] The final step involves the liberation of the primary amine.

-

Direct Sulfonamidation of a Precursor Amine: This approach involves the reaction of a suitable primary amine with p-toluenesulfonyl chloride (TsCl).[8] This is a straightforward method for forming the sulfonamide bond.[9][10] The key to this strategy is the use of a starting material that already contains the four-carbon chain and a terminal amine, with any other reactive functional groups appropriately protected.

The following diagram illustrates the general workflow for these two primary synthetic routes.

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: The Gabriel Synthesis Approach

The Gabriel synthesis provides a clean and efficient route to primary amines, avoiding the common issue of over-alkylation.[11] This protocol is divided into two main stages: N-alkylation of potassium phthalimide and subsequent liberation of the primary amine.

Rationale for this Approach

The N-H bond of phthalimide is acidic (pKa ≈ 8.3) because the resulting anion is stabilized by resonance with the two adjacent carbonyl groups.[2] This allows for easy deprotonation to form the phthalimide anion, a potent nucleophile. This nucleophile reacts with a primary alkyl halide in an S(_N)2 reaction.[6] The resulting N-alkylphthalimide is sterically hindered and its nitrogen lone pair is delocalized, preventing further alkylation.[2][7] The final amine is typically liberated by reaction with hydrazine (the Ing-Manske procedure), which is often preferred over acidic hydrolysis due to milder conditions and cleaner reaction profiles.[6][12]

Reaction Mechanism

The following diagram illustrates the key steps in the Gabriel synthesis of the target molecule, starting from a hypothetical 4-bromobutyl p-toluenesulfonate.

Caption: Step-wise mechanism of the Gabriel Synthesis.

Experimental Protocol

Step 1: Synthesis of N-(4-(p-tolylsulfonyl)butyl)phthalimide

-

Reagents and Equipment:

-

Potassium phthalimide

-

1-Bromo-4-(p-tolylsulfonyloxy)butane (or a similar 4-halobutyl tosylate)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 1-bromo-4-(p-tolylsulfonyloxy)butane (1.0 equivalent). The use of a polar aprotic solvent like DMF accelerates the S(_N)2 reaction.[12]

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The solid precipitate, N-(4-(p-tolylsulfonyl)butyl)phthalimide, is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

-

Step 2: Hydrazinolysis to Yield 4-(Toluene-4-sulfonyl)butylamine

-

Reagents and Equipment:

-

N-(4-(p-tolylsulfonyl)butyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

Suspend the N-(4-(p-tolylsulfonyl)butyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[6]

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to dissolve the desired amine and ensure the complete precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the remaining aqueous solution basic by the addition of aqueous sodium hydroxide.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Toluene-4-sulfonyl)butylamine.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Detailed Protocol: Direct Sulfonamidation Approach

This method involves the direct formation of the sulfonamide bond by reacting a primary amine with p-toluenesulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.[8]

Rationale for this Approach

This is a very direct method if a suitable amino-alcohol or diamine is available. For instance, starting with 4-aminobutanol, the amine can be reacted with TsCl. The hydroxyl group is generally less reactive under these conditions, but protection may be necessary for a very clean reaction. Alternatively, mono-protected 1,4-diaminobutane can be used. The choice of base is important; a non-nucleophilic base like triethylamine or pyridine is commonly used.

Experimental Protocol

Starting from 4-Aminobutanol

-

Reagents and Equipment:

-

4-Aminobutanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et(_3)N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer and an ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve 4-aminobutanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield N-(4-hydroxybutyl)-4-methylbenzenesulfonamide.

-

The resulting alcohol must then be converted to the amine. This can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis as described in the Gabriel synthesis, or by conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide and subsequent reduction. This multi-step process highlights the potential complexities of this route.

-

Data Summary

| Parameter | Gabriel Synthesis | Direct Sulfonamidation (of 4-aminobutanol) |

| Key Starting Materials | Potassium phthalimide, 4-halo-butyltosylate | 4-Aminobutanol, p-Toluenesulfonyl chloride |

| Key Reagents | DMF, Hydrazine hydrate | Triethylamine, Dichloromethane |

| Reaction Temperature | 80-90 °C (Step 1), Reflux (Step 2) | 0 °C to Room Temperature |

| Typical Reaction Time | 6-10 hours | 12-18 hours |

| Advantages | High yield of primary amine, avoids over-alkylation. | Direct formation of the sulfonamide bond. |

| Disadvantages | Two distinct synthetic steps required. | Requires a bifunctional starting material; the second functional group may need protection/further manipulation. |

| Typical Yield | 70-85% (overall) | 60-80% (for the sulfonamidation step) |

Characterization of 4-(Toluene-4-sulfonyl)butylamine

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (

H and -

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, S=O).

Safety Precautions

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

-

Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.[11]

-

Dimethylformamide (DMF): A skin and eye irritant. It is also a potential teratogen. Handle in a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Always use in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

-

Bulusu, A. C. (2023). Gabriel Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Ashenhurst, J. (2020). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

- Grivani, G., & Soosaraei, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(4), 2335-2341.

-

Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]

- de Boer, Th. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 943.

-

Wikipedia contributors. (2023). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]

- Alili, A., Abdija, Z., & Abduli, S. (2020). Synthesis of N-benzamidomethyl-4-toluenesulfonamide by two different synthetic methods.

-

Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]

- Phukan, P. (2012). Supporting Information - Highly efficient catalyst-free protocol for C-H bond activation: sulfamidation of alkyl aromatics and aldehydes. The Royal Society of Chemistry.

-

Hulet, R. (2021, February 8). 32: Alkylation of ammonia [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2025, August 8). Alkylation of Ammonia [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

- CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017).

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. [Link]

- Staskun, B. (1967). 4-Formylbenzenesulfonamide. Organic Syntheses, 47, 67.

-

Wikipedia contributors. (2023). 4-Toluenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

-

Grivani, G., & Soosaraei, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

- Zhang, Y., et al. (2024). Characterization of A π–π stacking cocrystal of 4-nitrophthalonitrile directed toward application in photocatalysis.

- CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid. (2017).

- Al-Hobaib, A. S., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 180.

Sources

- 1. 4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

Application Notes and Protocols: Leveraging 4-(Toluene-4-sulfonyl)butylamine as a Versatile Linker in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of medicinal chemistry, the linker is not merely a spacer but a critical component that dictates the stability, solubility, and overall efficacy of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides a detailed guide to the strategic application of 4-(Toluene-4-sulfonyl)butylamine, a bifunctional linker possessing a terminal primary amine and a tosylate leaving group. We will explore the fundamental chemical principles that make this linker a valuable tool, present its strategic applications, and provide detailed, field-proven protocols for its implementation in synthetic workflows.

The Scientific Rationale: Why Choose 4-(Toluene-4-sulfonyl)butylamine?

The utility of 4-(Toluene-4-sulfonyl)butylamine stems from its distinct chemical functionalities, which allow for a sequential and controlled conjugation strategy. The molecule consists of three key parts: the tosylate group, the butyl spacer, and the primary amine.

The Tosylate Group: An Excellent and Controllable Leaving Group

The p-toluenesulfonate (tosylate, OTs) group is a well-established, highly efficient leaving group in nucleophilic substitution reactions.[3] Its effectiveness is due to the stability of the p-toluenesulfonate anion, which is resonance-stabilized, making it a weak base and thus readily displaced.

This reactivity allows for the covalent attachment of the linker to a molecule of interest (e.g., a payload, a protein ligand) through a nucleophilic functional group such as a phenol (-OH), a thiol (-SH), or another amine (-NH2). The reaction proceeds via an SN2 mechanism, forming a stable ether, thioether, or secondary/tertiary amine linkage, respectively. The tosylate group offers a good balance of reactivity; it is more reactive than halides like chlorides but generally more stable and easier to handle than highly reactive sulfonates like triflates, providing a controllable conjugation reaction.[3]

The Primary Amine: A Versatile Conjugation Handle

Once the tosylate end is coupled, the terminal primary amine becomes the reactive handle for the second conjugation step. Primary amines are excellent nucleophiles and can react with a wide array of electrophilic functional groups, including:[4]

-

Activated Esters (e.g., NHS esters): To form stable amide bonds.

-

Isocyanates and Isothiocyanates: To form urea and thiourea linkages.

-

Aldehydes and Ketones: To form imines via reductive amination.

This versatility allows for the attachment of the linker-payload construct to a second molecule, such as a monoclonal antibody or an E3 ligase binder, completing the synthesis of the final conjugate.[5]

The Butyl Spacer and Resulting Sulfonamide Bond: Stability and Physicochemical Profile

The four-carbon alkyl chain provides spatial separation between the two conjugated molecules. This is critical for minimizing steric hindrance and ensuring that each component can adopt its proper conformation to interact with its biological target.

When the primary amine of 4-(toluene-4-sulfonyl)butylamine is acylated, it forms a sulfonamide. The sulfonamide linkage is known for its high stability under a wide range of physiological conditions.[6] Unlike esters, which can be susceptible to hydrolysis by esterases, sulfonamides are generally resistant to both enzymatic and chemical cleavage under typical environmental and physiological pH.[7][8][9] This stability is crucial for applications like ADCs, where premature release of the payload in circulation can lead to off-target toxicity.[2] However, researchers should be mindful that the alkyl-sulfonamide combination can increase the hydrophobicity of the final conjugate, potentially leading to aggregation issues, a common challenge in bioconjugate development.[5][10]

Strategic Applications in Drug Discovery

The unique bifunctional nature of this linker enables its use in several cutting-edge therapeutic areas.

General Bioconjugation and Synthesis of Targeted Therapeutics

This linker is ideal for covalently attaching a small molecule drug or probe to a targeting moiety, such as a peptide or a ligand that recognizes a specific cell surface receptor. The workflow below illustrates the general strategy for connecting two distinct molecular entities.

Caption: General workflow for bioconjugation using the linker.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). The 4-carbon chain of 4-(Toluene-4-sulfonyl)butylamine provides a common starting point for linker length optimization in PROTAC design.

Experimental Protocols and Methodologies

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific substrates. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Conjugation via Nucleophilic Displacement of the Tosyl Group

This protocol describes the reaction of a phenolic hydroxyl group with 4-(Toluene-4-sulfonyl)butylamine to form a stable ether linkage.

Materials:

-

Phenol-containing molecule of interest (Molecule A-OH)

-

4-(Toluene-4-sulfonyl)butylamine hydrochloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Molecule A-OH (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes. Causality: The base deprotonates the phenol, generating the more nucleophilic phenoxide anion required for the SN2 reaction.

-

Linker Addition: Add 4-(Toluene-4-sulfonyl)butylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir overnight. Causality: Heating increases the rate of the SN2 reaction, which can be slow at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Molecule A-OH) is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate conjugate (A-O-butyl-NH₂).

Protocol 2: Functionalization of the Terminal Amine via NHS-Ester Coupling

This protocol describes the formation of an amide bond between the amine-terminated intermediate and an NHS-ester activated molecule.

Materials:

-

Amine-terminated intermediate (A-O-butyl-NH₂, from Protocol 1)

-

NHS-ester activated molecule (Molecule B-NHS)

-

Dimethyl Sulfoxide (DMSO) or DMF, anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Preparative HPLC system

Procedure:

-

Reaction Setup: Dissolve the amine-terminated intermediate (1.0 eq) in anhydrous DMSO or DMF.

-

Reagent Addition: Add Molecule B-NHS (1.1 eq) to the solution, followed by DIEA (2.0-3.0 eq). Causality: DIEA is a non-nucleophilic base that scavenges the acid byproduct of the reaction and ensures the primary amine remains deprotonated and nucleophilic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the final product and consumption of starting materials.

-

Quenching (Optional): If unreacted NHS ester remains, the reaction can be quenched by adding a small amount of a primary amine like tris(hydroxymethyl)aminomethane (Tris) buffer.

-

Purification: The final bioconjugate is typically purified using reverse-phase preparative HPLC to achieve high purity.

Summary of Reaction Parameters

The choice of base and solvent is critical for the success of the initial SN2 reaction. The following table provides general guidance for different nucleophiles.

| Nucleophile Type | Example | Recommended Base | Solvent | Typical Temp. (°C) | Notes |

| Phenol (-OH) | Tyrosine side chain | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 80 | Cesium carbonate can accelerate the reaction. |

| Thiol (-SH) | Cysteine side chain | K₂CO₃, DIEA | DMF, THF | 25 - 50 | Thiolates are very strong nucleophiles; reactions are often faster. |

| Amine (-NH₂) | Aniline derivative | K₂CO₃, DIEA | DMF, DMSO | 80 - 120 | Higher temperatures are often needed for less nucleophilic amines.[11] |

Conclusion

4-(Toluene-4-sulfonyl)butylamine is a highly effective bifunctional linker for medicinal chemists. Its robust chemical properties—a highly reliable tosylate leaving group and a versatile primary amine—allow for the systematic construction of complex molecules. The resulting linkages are exceptionally stable, a prerequisite for many in vivo applications.[6][12] By understanding the underlying chemical principles and following structured protocols, researchers can successfully integrate this linker into their synthetic strategies to advance the development of novel targeted therapeutics.

References

-

Matos, M.J., Jiménez-Osés, G., & Bernardes, G.J.L. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. PubMed. Available from: [Link]

-

Matos, M.J., Jiménez-Osés, G., & Bernardes, G.J.L. Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Available from: [Link]

-

Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

-

Boreen, M.A., & Arnold, W.A. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available from: [Link]

-

Thorat, S., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Available from: [Link]

- Google Patents. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment.

-

Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

- Google Patents. US9636421B2 - Sulfamide linker, conjugates thereof, and methods of preparation.

-

4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry. (2024). Available from: [Link]

-

ADC Review. Linkers for Antibody Drug Conjugates: Current Role and Advancements. (2016). Available from: [Link]

-

SpiroChem. Linker Design. Available from: [Link]

-

Banjoko, O. (1979). Catalysis by amine salts of some aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available from: [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

-

Blog. What are the uses of 4 - Toluene Sulfonamide?. (2025). Available from: [Link]

-

Roberts, J.D., & Caserio, M.C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]

-

Karimi Zarchi, M.A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. Available from: [Link]

-

IOSR Journal. Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Available from: [Link]

-

savvy-chemist. Amines (3): Nucleophilic reactions. (2018). Available from: [Link]

-

Kim, H., & Lee, D. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available from: [Link]

-

Patsnap Synapse. What is Para-Toluenesulfonamide used for?. (2024). Available from: [Link]

-

ResearchGate. Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr.. Available from: [Link]

-

PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]

-

Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available from: [Link]_

-

PubChem. p-Toluenesulfonamide. Available from: [Link]

Sources

- 1. Linker Design | SpiroChem [spirochem.com]

- 2. veranova.com [veranova.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]

- 5. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US9636421B2 - Sulfamide linker, conjugates thereof, and methods of preparation - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

Application Notes and Protocols for the Coupling of 4-(Toluene-4-sulfonyl)butylamine with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Amide Bond Formation with a Sulfonated Amine

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. The robust and stable nature of the amide bond makes it a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed exploration of the reaction conditions for the coupling of 4-(Toluene-4-sulfonyl)butylamine with a variety of carboxylic acids. The presence of the tosyl group in the amine substrate introduces specific considerations regarding reactivity, solubility, and purification that will be addressed herein.

This document moves beyond a simple recitation of steps, offering a rationale for the selection of reagents and conditions, insights into the reaction mechanism, and comprehensive protocols for both the coupling reaction and subsequent purification. Our aim is to equip researchers with the knowledge to not only successfully perform this transformation but also to troubleshoot and adapt the methodology for their specific needs.

Understanding the Core Reaction: The Carbodiimide-Mediated Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. Among the most common and effective activators are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The general mechanism for EDC-mediated amide bond formation, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a well-established pathway.

The Activation Pathway: A Step-by-Step Mechanistic Look

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but is also unstable and prone to side reactions.[1]

-

Formation of the HOBt Ester: The O-acylisourea intermediate is intercepted by HOBt to form a more stable and less reactive HOBt-ester. This step is crucial for minimizing side reactions, such as the formation of an N-acylurea byproduct, and for suppressing the racemization of chiral carboxylic acids.[1]

-

Nucleophilic Attack by the Amine: The primary amine, in this case, 4-(Toluene-4-sulfonyl)butylamine, attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Key Reagents and Their Roles

A successful coupling reaction hinges on the judicious selection of reagents. The following table summarizes the key components and their functions.

| Reagent | Function | Typical Equivalents | Notes |

| 4-(Toluene-4-sulfonyl)butylamine | Nucleophile | 1.0 - 1.2 | The primary amine that forms the amide bond. |

| Carboxylic Acid | Electrophile precursor | 1.0 | The acid to be coupled. |

| EDC (or EDC.HCl) | Coupling Agent | 1.1 - 1.5 | Activates the carboxylic acid. EDC and its urea byproduct are water-soluble, simplifying purification.[2] |

| HOBt | Additive | 1.1 - 1.5 | Suppresses racemization and side reactions by forming a stable active ester.[1] |

| Base (e.g., DIPEA, TEA) | Acid Scavenger | 2.0 - 3.0 | Neutralizes any acidic species in the reaction mixture, such as the hydrochloride salt of EDC or the carboxylic acid itself. |

| Solvent (e.g., DCM, DMF) | Reaction Medium | - | Should be anhydrous and capable of dissolving all reactants. |

Experimental Protocols

The following protocols provide a starting point for the coupling of 4-(Toluene-4-sulfonyl)butylamine with carboxylic acids. Optimization may be necessary depending on the specific carboxylic acid used.

Protocol 1: General EDC/HOBt Coupling in Dichloromethane (DCM)

This protocol is suitable for many carboxylic acids that are soluble in DCM.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(Toluene-4-sulfonyl)butylamine (1.1 equiv)

-

EDC.HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup reagents (1 M HCl, saturated aq. NaHCO₃, brine)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 4-(Toluene-4-sulfonyl)butylamine (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC.HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Figure 2: General workflow for the amide coupling reaction.

Protocol 2: Coupling in Dimethylformamide (DMF) for Less Soluble Substrates

For carboxylic acids with poor solubility in DCM, DMF is an excellent alternative.

Materials:

-

Same as Protocol 1, but with anhydrous DMF as the solvent.

Procedure:

-

Follow steps 1-5 of Protocol 1, using anhydrous DMF as the solvent.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with water (to remove DMF and the EDC byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine. Note that multiple water washes may be necessary to completely remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product.

Purification Strategies for N-(4-(Toluene-4-sulfonyl)butyl)amides

The presence of the tosyl group can influence the purification strategy.

-

Aqueous Workup: The standard aqueous workup with acidic and basic washes is highly effective. The basic wash (e.g., NaHCO₃) is particularly important for removing any unreacted carboxylic acid and HOBt. An acidic wash will remove the base (DIPEA or TEA) and any remaining EDC.

-

Removal of Tosyl-Containing Impurities: If p-toluenesulfonic acid is present as an impurity, it can be efficiently removed with a basic wash, as it will form a water-soluble salt.[3]

-

Flash Column Chromatography: Silica gel chromatography is a reliable method for purifying the final product. A gradient elution with a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol is often effective. The polarity of the eluent will depend on the specific amide.

-

Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material and avoids the need for chromatography.[4] Suitable solvent systems may include ethanol/water, ethyl acetate/hexanes, or acetone/water.[5][6]

Troubleshooting and Scientific Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incomplete activation of the carboxylic acid; inactive reagents. | Ensure all reagents are fresh and anhydrous solvents are used. Consider pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes at 0 °C before adding the amine. |

| Formation of N-acylurea byproduct | The O-acylisourea intermediate is rearranging before reacting with the amine. | Ensure an adequate amount of HOBt is used. Running the reaction at a lower temperature may also help. |

| Difficult Purification | Similar polarity of product and starting materials or byproducts. | Optimize the aqueous workup to remove as many impurities as possible. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina). If the product is a solid, recrystallization is a powerful alternative.[3] |

| Racemization of Chiral Carboxylic Acids | Base-catalyzed epimerization. | Use HOBt, as it is known to suppress racemization.[1] Consider using a milder base or performing the reaction at a lower temperature. |

Conclusion

The coupling of 4-(Toluene-4-sulfonyl)butylamine with carboxylic acids is a robust and versatile transformation that can be achieved in high yields using standard carbodiimide-based methods. By understanding the underlying reaction mechanism and the role of each reagent, researchers can effectively optimize the reaction conditions for their specific substrates. Careful attention to the workup and purification, particularly the use of acidic and basic washes to remove tosyl-containing impurities, is key to obtaining the desired amide in high purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel sulfonated amide compounds.

References

- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.

- Thermo Fisher Scientific. (n.d.). instructions - edc.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (2025).

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

- University of Rochester, Department of Chemistry. (n.d.).

- Reddit. (2023, February 19).

- ResearchGate. (2020, November 2).

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.

- ResearchGate. (n.d.). Cocrystal Screening of Anticancer Drug p-Toluenesulfonamide and Preparation by Supercritical Antisolvent Process.

- Journal of Chemistry Letters. (2024).

- RSC Publishing. (n.d.).

Sources

4-(Toluene-4-sulfonyl)butylamine in peptidomimetic synthesis

Application Note: Strategic Utilization of 4-(Toluene-4-sulfonyl)butylamine in Peptidomimetic Scaffolding

Part 1: Executive Summary & Chemical Profile

4-(Toluene-4-sulfonyl)butylamine (CAS: 1018300-58-7) represents a specialized, bifunctional building block in peptidomimetic synthesis. Unlike standard amino acids, this molecule introduces a sulfone (

Its utility in drug development is driven by two distinct chemical behaviors:[1][2]

-

Bioisosterism: The sulfone group acts as a stable, non-hydrolyzable surrogate for the tetrahedral transition state of amide bond hydrolysis, making it critical for protease inhibitor design.

-

Synthetic Auxiliaries: The electron-withdrawing nature of the sulfone renders the

-methylene protons acidic (

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(4-methylphenyl)sulfonylbutan-1-amine |

| Formula | |

| Molecular Weight | 227.32 g/mol |

| Functional Groups | Primary Amine (Nucleophile), Sulfone (EWG/Stabilizer) |

| Solubility | DMSO, DMF, Methanol, DCM (moderate) |

| Stability | Stable to acid/base hydrolysis; sensitive to strong reducing agents (e.g., Na/Hg) |

Part 2: Core Applications & Mechanisms

Protease Inhibition: The Sulfone-Methylene Isostere

In rational drug design, replacing a scissile peptide bond (

-

Mechanism: The sulfone oxygen atoms accept hydrogen bonds from the enzyme's active site (often the "oxyanion hole"), mimicking the interactions of the hydrated amide carbonyl.

-

Advantage: Unlike phosphonates or statines, sulfones are uncharged at physiological pH, improving membrane permeability.

Divergent Synthesis via -Sulfonyl Carbanions

The sulfone group activates the adjacent carbon (C4 of the butyl chain). This allows researchers to treat the molecule as a "masked" amino acid backbone.

-

Step A: Coupling the amine to a peptide chain.[3]

-

Step B: Deprotonation of the

-sulfone carbon using a strong base (e.g., LiHMDS). -

Step C: Electrophilic attack (alkylation) to introduce an

-group, effectively creating a modified amino acid side chain in situ.

Part 3: Detailed Experimental Protocols

Protocol A: Incorporation into Peptide Backbone (Solid-Phase Compatible)

Objective: To couple 4-(Toluene-4-sulfonyl)butylamine to a carboxylic acid terminus.

Reagents:

-

Resin-bound peptide (with free C-terminal acid) OR Solution-phase N-protected amino acid.

-

Coupling Agents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3 eq).

-

Solvent: Anhydrous DMF.

Procedure:

-

Activation: Dissolve the carboxylic acid component (1.0 eq) and HATU/HOAt in DMF. Add DIPEA and stir for 5 minutes at

to activate the ester. -

Coupling: Add 4-(Toluene-4-sulfonyl)butylamine (1.1 eq) to the mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass = Acid Mass + 227.3 - 18.0).

-

Workup (Solution Phase): Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Validation:

NMR should show the distinct tosyl aromatic doublets (

Protocol B: -Alkylation for Side-Chain Introduction

Objective: To functionalize the methylene position adjacent to the sulfone.

Reagents:

-

Sulfone-peptide conjugate (from Protocol A).

-

Base: n-Butyllithium (

) or LiHMDS (2.2 eq). -

Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).

-

Solvent: Anhydrous THF (degassed).

Procedure:

-

Setup: Place the sulfone conjugate in a flame-dried flask under Argon. Dissolve in anhydrous THF and cool to

. -

Deprotonation: Add LiHMDS dropwise. The solution may turn bright yellow/orange, indicating the formation of the

-sulfonyl carbanion. Stir for 30 mins at-

Critical Note: The amide proton (if present) will be deprotonated first. Hence, 2.2 equivalents of base are required (1 for the amide, 1 for the

-carbon).

-

-

Alkylation: Add the electrophile (1.5 eq) slowly.

-

Warming: Stir at

for 1 hour, then allow to warm to -

Quench: Quench with saturated

. -

Result: You have now synthesized a branched peptidomimetic where the sulfone acts as a structural anchor.

Protocol C: Reductive Desulfonylation (The "Traceless" Approach)

Objective: To remove the sulfone group, leaving a hydrocarbon linker.

Reagents:

-

amalgam OR

-

Solvent: Buffered Methanol (

).

Procedure:

-

Dissolve the alkylated sulfone in Methanol.

-

Add

(4 eq) to buffer the pH (prevents peptide bond hydrolysis). -

Add

amalgam (10 eq) at -

Stir vigorously for 4–12 hours.

-

Outcome: The

bond is cleaved, replacing the sulfonyl group with a proton. This yields a peptide with a modified alkyl backbone (e.g., a reduced amide isostere).

Part 4: Visualization of Workflows

The following diagram illustrates the divergent pathways available when using 4-(Toluene-4-sulfonyl)butylamine as a scaffold.

Figure 1: Divergent synthetic pathways utilizing the sulfone moiety for inhibition or structural diversity.[4]

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Amine salt formation or steric hindrance. | Ensure the amine is free-based (use DIPEA). If the carboxylic acid is bulky, switch to HATU or mixed anhydrides. |

| No Alkylation ( | Incomplete deprotonation. | Ensure reagents are anhydrous. Use LiHMDS instead of LDA (less nucleophilic). Maintain |

| Over-Alkylation | Di-alkylation at the | Use strictly 1.05 eq of electrophile. The mono-alkylated product is sterically hindered, but small electrophiles (MeI) can add twice. |

| Sulfone Cleavage Failure | Old Amalgam or improper buffering. | Freshly prepare Na/Hg amalgam. Ensure pH is buffered to ~8.0 to protect the peptide backbone during reduction. |

References

-

Rivero, R. A., Greenlee, W. J., & Patchett, A. A. (1991).[5] Sulfones as peptide bond isosteres.[5] Tetrahedron Letters, 32(40), 5263-5264.

-

Moree, W. J., van der Marel, G. A., & Liskamp, R. J. (1995). Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere.[6] The Journal of Organic Chemistry, 60(16), 5157-5169.

-

Liu, R., et al. (2020).[7] Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and

-Tosylamino Enones.[7] Organic Letters, 22(17), 6922–6926. [7] -

ChemicalBook. (2024).[8][9] P-Toluenesulfonamide and Derivatives: Properties and Applications.

Sources

- 1. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

Application Note: Solvent System Optimization for 4-Tosylbutylamine Derivative Transformations

Executive Summary

This guide provides a technical framework for selecting solvent systems in reactions involving 4-tosylbutylamine derivatives . These substrates generally fall into two categories: 4-aminobutyl tosylates (where the tosyl group is a labile O-sulfonyl leaving group) and

The primary challenge in manipulating these derivatives lies in balancing nucleophilic reactivity (

Mechanistic Grounding & Solvent Theory

The Substrate Challenge

Reactions of 4-tosylbutylamine derivatives are dominated by nucleophilic substitution. The tosyl group (

-

Intramolecular Cyclization (Pyrrolidine Formation): The amine (nucleophile) attacks the carbon bearing the leaving group. This is an entropic battle between forming a 5-membered ring (favored) and forming linear polymers (disfavored by dilution).

-

Intermolecular Substitution: An external nucleophile displaces the tosylate.

The "Naked Anion" Effect

For

-

Mechanism: They solvate cations (e.g.,

, protonated amine counter-ions) via their dipoles but cannot form hydrogen bonds with anions (nucleophiles). -

Result: The nucleophilic amine or external anion remains "naked" (unsolvated) and highly reactive, significantly increasing reaction rates compared to protic solvents (MeOH, EtOH) which "cage" the nucleophile.

Solvent Selection Matrix

| Solvent Class | Examples | Suitability | Rationale |

| Polar Aprotic (Classic) | DMF, DMSO, MeCN | High | Excellent cation solvation; maximizes |

| Polar Aprotic (Green) | Cyrene™, NBP | High | Sustainable alternatives to DMF with similar dipolar performance. |

| Chlorinated | DCM, DCE | Medium | Good for solubility; slower rates than DMF; useful if lower temps are needed. |

| Ethers | THF, 2-MeTHF | Medium | Moderate polarity; good for bases like NaH; 2-MeTHF is a greener option. |

| Protic | MeOH, Water | Low | H-bonding suppresses nucleophilicity; risk of tosylate hydrolysis. |

Decision Pathways (Visualized)

The following diagram illustrates the kinetic competition and solvent influence on the reaction pathway.

Figure 1: Kinetic competition between cyclization and polymerization. Polar aprotic solvents and high dilution favor the green pathway.

Experimental Protocols

Protocol A: Intramolecular Cyclization (Pyrrolidine Synthesis)

Objective: Convert 4-aminobutyl tosylate (or in situ generated equivalent) to pyrrolidine. Key Constraint: Concentration must be kept low (<0.1 M) to favor cyclization.

Reagents:

-

Substrate: 4-aminobutyl tosylate salt (e.g., HCl salt).

-

Base: Anhydrous

(3.0 equiv) or DIPEA (2.5 equiv). -

Solvent: Acetonitrile (MeCN) (Preferred for ease of workup) or DMF (for difficult substrates).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.[1]

-

Solvation: Dissolve the 4-aminobutyl tosylate salt in anhydrous MeCN to achieve a concentration of 0.05 M .

-

Note: If using DMF, concentration can be slightly higher (0.1 M) due to better solubility, but 0.05 M is safer for cyclization.

-

-

Base Addition: Add anhydrous

or DIPEA. -

Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the tosylate starting material (typically 2–6 hours).

-

-

Workup (MeCN): Filter off solids (

/KCl). Concentrate the filtrate under reduced pressure. -

Workup (DMF): Dilute with water and extract 3x with

or DCM. Wash organics with LiCl solution (5%) to remove residual DMF.

Protocol B: Nucleophilic Substitution with External Nucleophiles

Objective: Displace the tosyl group on

Reagents:

-

Substrate:

-Boc-4-tosylbutylamine. -

Nucleophile:

(1.5 equiv). -

Solvent: DMSO or Cyrene™ (Green Alternative).

Step-by-Step:

-

Dissolution: Dissolve substrate in DMSO (concentration 0.5 – 1.0 M).

-

Addition: Add

carefully (Warning: Azides are shock-sensitive; do not use DCM/halogenated solvents with azides to avoid forming di-azidomethane). -

Reaction: Stir at RT to 40°C . The polar aprotic nature of DMSO will accelerate the displacement significantly.

-

Quench: Dilute with water (reaction is exothermic). Extract product into EtOAc.

Green Chemistry Alternatives

Recent REACH regulations and sustainability goals drive the replacement of DMF/NMP.

| Traditional Solvent | Green Alternative | Implementation Notes |

| DMF / NMP | Cyrene™ (Dihydrolevoglucosenone) | Bio-based.[2][3] Similar dipole moment to DMF/NMP. Viscosity is higher; may require mild heating (40°C). |

| DMF | DMSO / EtOAc (1:1) | A binary mixture that mimics DMF polarity while remaining easier to remove and less toxic. |

| DCM | CPME (Cyclopentyl methyl ether) | Resists peroxide formation. Higher boiling point allows for faster kinetics than DCM. |

Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent for your specific derivative.

Figure 2: Logical framework for selecting the reaction medium based on substrate constraints and sustainability goals.

References

-

Mechanism of Nucleophilic Substitution (

): Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)." Available at: [Link] -

Solvent Effects in Cyclization: ResearchGate. "Optimization of the intramolecular cyclization-solvent effect." Available at: [Link]

-

Baldwin's Rules for Ring Closure: Wikipedia (General Reference). "Baldwin's rules." Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4-(Toluene-4-sulfonyl)butylamine synthesis

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist encountering specific yield-limiting issues.

Case ID: TS-SULFONE-AMINE-001 Status: Active Applicable CAS: 88919-22-0 (Generic Ref), Structure: p-Tol-SO₂-(CH₂)₄-NH₂

Initial Diagnostic: Define the Problem

Before troubleshooting, we must verify the chemical structure.[1] A common error in this synthesis is confusing the Sulfone (C-S bond) with the Sulfonamide (N-S bond).[1]

-

Target Molecule: 4-(Toluene-4-sulfonyl)butylamine.[1] (Sulfone group on carbon chain).[1][2][3][4]

-

Common Confusion:

-butyl-4-methylbenzenesulfonamide.[1] (Tosyl group on nitrogen).[1]

If you are trying to make the Sulfonamide: Stop. You simply need to react butylamine with tosyl chloride.[1] If you are trying to make the Sulfone (Linker): Proceed below. This requires C-S bond formation, which is significantly more challenging.[1]

Diagnostic Flowchart

Use this logic tree to identify where your yield is being lost.

Figure 1: Diagnostic logic for identifying yield loss in sulfone-amine synthesis.

Route-Specific Troubleshooting

There are two primary industrial routes for this molecule.[1] Select the tab below matching your current protocol.[1]

Route A: Nucleophilic Substitution (Recommended)

Reagents: Sodium p-toluenesulfinate + N-(4-bromobutyl)phthalimide

The Mechanism:

This route relies on the nucleophilicity of the sulfinate anion (

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Unstable Oil | O-Alkylation: You formed the sulfinate ester ( | Switch Solvent to DMF or DMSO. Polar aprotic solvents solvate the cation ( |